24S Stereochemical Configuration Defines a Distinct Structural Entity with Crystallographically Confirmed Absolute Configuration
20S,24S-Dihydroxydammer-25-en-3-one possesses a fully defined 24S stereochemical configuration, confirmed by X-ray crystallographic analysis [1]. The 24S epimer is a chemically distinct entity from its 24R counterpart; the 24R epimer of dihydroxydammar-25-en-3-one is not the same compound and carries different stereochemical properties. This absolute stereochemical assignment provides researchers with a fully characterized reference standard of unambiguous spatial structure, in contrast to stereochemically undefined or mixed-epimer preparations that may confound structure-activity analyses.
| Evidence Dimension | Stereochemical definition (C-24 absolute configuration) |
|---|---|
| Target Compound Data | 24S configuration confirmed by single-crystal X-ray diffraction |
| Comparator Or Baseline | 24R epimer (distinct compound) or stereochemically undefined dammarane analogs |
| Quantified Difference | Absolute stereochemistry fully established vs. undefined/ambiguous |
| Conditions | Single-crystal X-ray diffraction analysis; compound isolated from Betula mandschurica leaves |
Why This Matters
Procurement of stereochemically defined material is essential for reproducible structure-activity relationship studies where 24S vs. 24R configuration may influence biological target recognition.
- [1] Il'in, S. G. et al. Crystal and molecular structure of 20S,24S-dihydroxydammar-25-en-3-one. Chemistry of Natural Compounds, 1991, 27(5), 580-584. View Source
